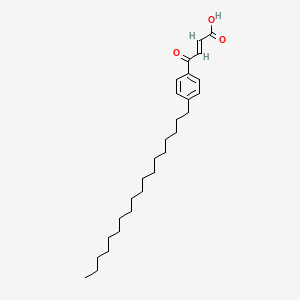

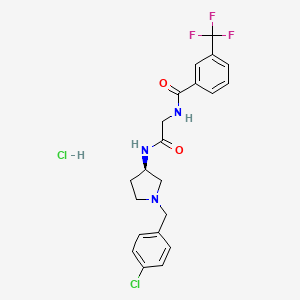

![molecular formula C22H26ClFN6O4S B1139147 N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride CAS No. 1330003-04-7](/img/structure/B1139147.png)

N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride

Übersicht

Beschreibung

CZC-25146 hydrochloride is a potent and selective inhibitor of leucine-rich repeat kinase-2 (LRRK2), also known as dardarin or PARK8. This kinase is associated with mutations linked to Parkinson’s disease. The compound is known for its metabolic stability and ability to inhibit LRRK2 with high potency .

Wirkmechanismus

Target of Action

CZC-25146 (hydrochloride) is a potent and orally active inhibitor of Leucine-rich repeat kinase 2 (LRRK2) . The compound has IC50 values of 4.76 nM and 6.87 nM for wild-type LRRK2 and G2019S LRRK2, respectively . LRRK2 is a kinase with mutations linked to Parkinson’s disease . In addition to LRRK2, CZC-25146 also inhibits other kinases such as PLK4, GAK, TNK1, CAMKK2, and PIP4K2C .

Mode of Action

CZC-25146 acts as a potent, reversible, and ATP-competitive inhibitor of LRRK2 activity . It prevents mutant LRRK2-induced injury of neurons in vitro .

Biochemical Pathways

The compound’s inhibition of LRRK2 and other kinases affects multiple biochemical pathways. For instance, it can increase the secretion of normal α-1-antitrypsin (AAT) and reduce inflammatory cytokines .

Pharmacokinetics

CZC-25146 exhibits relatively favorable pharmacokinetic properties in mice . It shows good bioavailability and an extensive distribution throughout the animal body following intravenous injection .

Result of Action

The compound’s action results in several molecular and cellular effects. It potently attenuates G2019S LRRK2-mediated toxicity in primary rodent neurons . It also rescues LRRK2 G2019S-induced neurite defects in primary human neurons . Furthermore, it markedly reduces the mutant AAT encoded by the Z allele (ATZ) polymer load and restores AAT secretion in iPSC-Hepatocyte, without compromising cell viability .

Biochemische Analyse

Biochemical Properties

CZC-25146 (hydrochloride) plays a significant role in biochemical reactions by inhibiting LRRK2 activity. It has an IC50 value of 4.76 nM for wild-type LRRK2 and 6.87 nM for the G2019S mutant form . Additionally, CZC-25146 (hydrochloride) inhibits other kinases such as PLK4, GAK, TNK1, CAMKK2, and PIP4K2C . These interactions are crucial as they help to elucidate the compound’s broad-spectrum kinase inhibition profile, which can be leveraged in various biochemical studies.

Cellular Effects

CZC-25146 (hydrochloride) has been shown to exert significant effects on various cell types and cellular processes. In human cortical neurons, it does not cause cytotoxicity at concentrations below 5 μM over a seven-day treatment period . The compound also attenuates G2019S LRRK2-mediated toxicity in primary rodent neurons in a concentration-dependent manner . Furthermore, CZC-25146 (hydrochloride) rescues LRRK2 G2019S-induced neurite defects in primary human neurons . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of CZC-25146 (hydrochloride) involves its potent inhibition of LRRK2 activity. By binding to the ATP-binding site of LRRK2, CZC-25146 (hydrochloride) prevents the phosphorylation of downstream substrates, thereby inhibiting the kinase’s activity . This inhibition leads to a reduction in LRRK2-mediated cellular toxicity and the restoration of normal cellular functions. Additionally, CZC-25146 (hydrochloride) increases the secretion of normal α-1-antitrypsin and reduces inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CZC-25146 (hydrochloride) have been observed to change over time. The compound exhibits relatively favorable pharmacokinetic properties in mice, with extensive distribution throughout the animal body following intravenous injection . Over a 14-day period, CZC-25146 (hydrochloride) reduces the polymer levels of mutant α-1-antitrypsin in overexpressing human polymeric α-1-antitrypsin mice . These findings suggest that the compound remains stable and effective over extended periods in laboratory settings.

Dosage Effects in Animal Models

The effects of CZC-25146 (hydrochloride) vary with different dosages in animal models. At a dosage of 1 mg/kg for intravenous administration and 5 mg/kg for oral administration, the compound exhibits good pharmacokinetic properties and extensive distribution throughout the animal body . At higher dosages, CZC-25146 (hydrochloride) continues to reduce the polymer levels of mutant α-1-antitrypsin without compromising cell viability

Metabolic Pathways

CZC-25146 (hydrochloride) is involved in various metabolic pathways, primarily through its inhibition of LRRK2 and other kinases. The compound’s interaction with these enzymes affects metabolic flux and metabolite levels, contributing to its overall biochemical effects

Transport and Distribution

CZC-25146 (hydrochloride) is transported and distributed within cells and tissues through various mechanisms. The compound exhibits extensive distribution throughout the animal body following intravenous injection, indicating its ability to penetrate different tissues . Additionally, CZC-25146 (hydrochloride) interacts with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of CZC-25146 (hydrochloride) is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that CZC-25146 (hydrochloride) exerts its effects precisely where needed, enhancing its efficacy in inhibiting LRRK2 activity and modulating cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CZC-25146 hydrochloride involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

- Formation of the pyrimidine core.

- Introduction of the fluoro and methoxy groups.

- Coupling with the morpholine derivative.

- Final sulfonamide formation and hydrochloride salt formation.

Industrial Production Methods: Industrial production of CZC-25146 hydrochloride typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .

Types of Reactions:

Oxidation: CZC-25146 hydrochloride can undergo oxidation reactions, particularly at the methoxy and morpholine groups.

Reduction: The compound is relatively stable to reduction due to the presence of electron-withdrawing groups.

Substitution: Nucleophilic substitution reactions can occur at the fluoro and methoxy positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Mild reducing agents like sodium borohydride can be used.

Substitution: Nucleophiles such as amines and thiols are commonly used.

Major Products:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced derivatives with altered pharmacological properties.

Substitution: Formation of substituted derivatives with potential changes in activity

Wissenschaftliche Forschungsanwendungen

CZC-25146 Hydrochlorid wird in der wissenschaftlichen Forschung weit verbreitet eingesetzt, insbesondere bei der Untersuchung der Parkinson-Krankheit. Zu den Anwendungen gehören:

Chemie: Als Werkzeugverbindung zur Untersuchung der Kinasehemmung.

Biologie: Untersucht die Rolle von LRRK2 in zellulären Prozessen.

Medizin: Erforscht potenzielle therapeutische Wirkungen bei neurodegenerativen Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf LRRK2 abzielen .

5. Wirkmechanismus

CZC-25146 Hydrochlorid entfaltet seine Wirkung, indem es die Kinaseaktivität von LRRK2 hemmt. Es bindet an die ATP-Bindungsstelle der Kinase und verhindert die Phosphorylierung von nachgeschalteten Zielmolekülen. Diese Hemmung führt zu einer Verringerung neuronaler Schäden und Entzündungen, was es zu einem vielversprechenden Kandidaten für die Behandlung der Parkinson-Krankheit macht .

Ähnliche Verbindungen:

G2019S LRRK2-Inhibitoren: Ähnlich in Struktur und Funktion, aber CZC-25146 Hydrochlorid zeigt eine höhere Selektivität und Potenz.

PLK4, GAK, TNK1, CAMKK2 und PIP4K2C-Inhibitoren: Diese Kinasen werden ebenfalls durch CZC-25146 Hydrochlorid gehemmt, jedoch mit geringerer Potenz im Vergleich zu LRRK2.

Einzigartigkeit: CZC-25146 Hydrochlorid zeichnet sich durch seine hohe Selektivität für LRRK2 und seine günstigen pharmakokinetischen Eigenschaften aus. Es zeigt minimale Zytotoxizität und beeinträchtigt die neuronale Entwicklung nicht, was es zu einem wertvollen Werkzeug in der Forschung zu neurodegenerativen Erkrankungen macht .

Vergleich Mit ähnlichen Verbindungen

G2019S LRRK2 Inhibitors: Similar in structure and function, but CZC-25146 hydrochloride shows higher selectivity and potency.

PLK4, GAK, TNK1, CAMKK2, and PIP4K2C Inhibitors: These kinases are also inhibited by CZC-25146 hydrochloride, but with less potency compared to LRRK2.

Uniqueness: CZC-25146 hydrochloride stands out due to its high selectivity for LRRK2 and its favorable pharmacokinetic properties. It exhibits minimal cytotoxicity and does not interfere with neuronal development, making it a valuable tool in neurodegenerative disease research .

Eigenschaften

IUPAC Name |

N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN6O4S.ClH/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31;/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYQTYQDKAOHLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClFN6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330003-04-7 | |

| Record name | 1330003-04-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

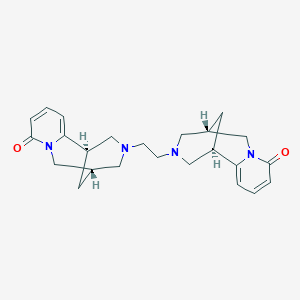

![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)

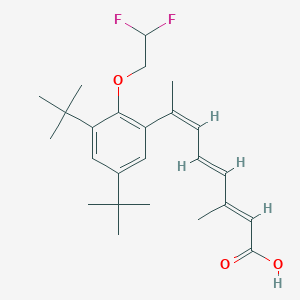

![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)

![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)

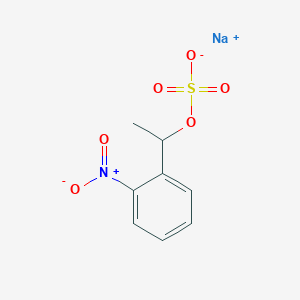

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)